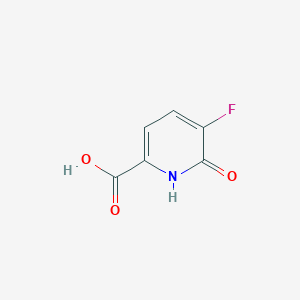
5-Fluoro-6-hydroxypicolinic acid
Vue d'ensemble
Description
5-Fluoro-6-hydroxypicolinic acid is a chemical compound with the molecular formula C6H4FNO3 . It is used for research and development purposes . It is also a building block of Favipiravir, which is used for the treatment of advanced Ebola virus infection .
Molecular Structure Analysis
The 5-Fluoro-6-hydroxypicolinic acid molecule contains a total of 15 bonds . There are 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, and 1 carboxylic acid .Applications De Recherche Scientifique
Cobalt(II) Complexes and Conformation Analysis
Research on the conformation analysis of ligands in solid state, specifically focusing on cobalt(II) complexes with hydroxyl derivatives of pyridinecarboxylic acids, reveals significant insights into the structural properties and chelation behaviors of these compounds. Cobalt(II) complexes of 6-hydroxypicolinic acid have been synthesized, and their structures have been determined through X-ray crystal structure analysis. These studies highlight the N,O-chelating mode of 6-hydroxypicolinic acid and provide a foundation for understanding the structural and electronic properties of such complexes (Kukovec et al., 2008).
Chelation Behavior and Proton-Related Phenomena
A comparative study utilizing density functional theory explored the kinetics and thermodynamics of proton-related reactions of hydroxypicolinic acids, including 5-hydroxypicolinate. This research establishes the preference of 5-hydroxypicolinate for complexation with copper(II), suggesting a significant stability and kinetic preference for certain isomers of these complexes. The findings contribute to a deeper understanding of the substituent effect on the chelation behavior and proton-related phenomena of hydroxypicolinic compounds, offering insights into their potential applications in chemical and pharmaceutical sciences (Yasarawan et al., 2016).
Biochemical and Genetic Foundation of Microbial Catabolism
Investigations into the microbial degradation of 5-hydroxypicolinic acid by Alcaligenes faecalis JQ135 have identified HpaM, a novel monocomponent FAD-dependent monooxygenase. This enzyme catalyzes the 2-decarboxylative hydroxylation of 5-hydroxypicolinic acid, leading to the production of 2,5-dihydroxypyridine. This study not only uncovers the biochemical and genetic underpinnings of 5-hydroxypicolinic acid degradation but also highlights the potential of HpaM in biotechnological applications for transforming pyridine derivatives, offering a novel pathway for the microbial degradation and transformation of such compounds (Qiu et al., 2017).
Novel Syntheses and Applications in Herbicide Development
Research into the synthesis of novel fluoropicolinate herbicides demonstrates the utility of cascade cyclization reactions for creating 4-amino-5-fluoropicolinates. This methodological advancement allows for the production of picolinic acids with previously inaccessible substituents at the 6-position, revealing new pathways for the development of potential herbicides. The elaboration of these compounds underscores the versatility of 5-fluoro-6-hydroxypicolinic acid derivatives in agricultural sciences, particularly in the synthesis of novel compounds with herbicidal properties (Johnson et al., 2015).
Safety And Hazards
Orientations Futures
The use of fluorinated compounds, including 5-Fluoro-6-hydroxypicolinic acid, in the field of medicine is a topic of ongoing research . For instance, a magnetic adsorbent covalently tethered with 5-hydroxypicolinic acid has been developed for the recovery of cobalt from electronic wastes . This highlights the potential of 5-Fluoro-6-hydroxypicolinic acid in various applications, opening up new directions for future research.
Propriétés
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTTWFGNUPHEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-hydroxypicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





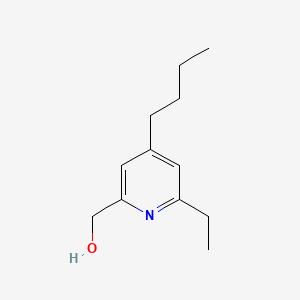
![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)
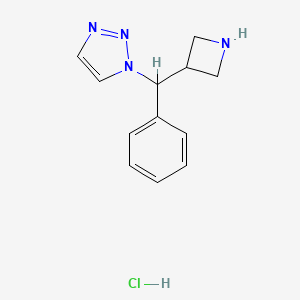

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)

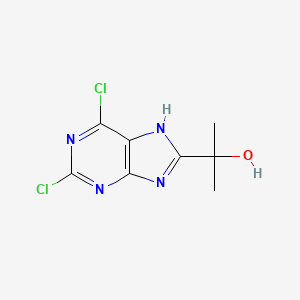
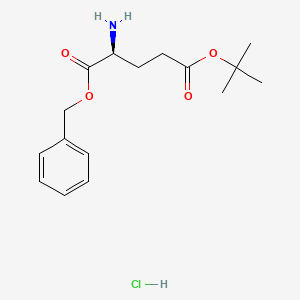
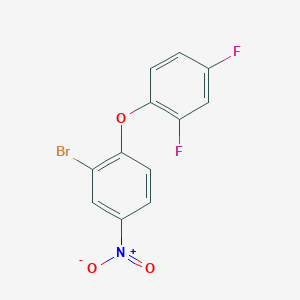

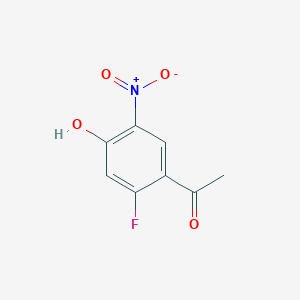
![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)